2-Chloro-5-cyclopropoxy-4-methylpyridine
Description
2-Chloro-5-cyclopropoxy-4-methylpyridine (CAS: Not explicitly provided in evidence) is a halogenated pyridine derivative with a cyclopropoxy substituent at the 5-position and a methyl group at the 4-position. This compound is structurally characterized by its pyridine ring system, which is substituted with electron-withdrawing (chloro) and sterically bulky (cyclopropoxy) groups.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
WIOJXEKDRIYHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxy-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-cyclopropoxy-4-methylpyridine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-5-cyclopropoxy-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Chloro-5-cyclopropoxy-4-methylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Pyridine Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The cyclopropoxy group in 2-Chloro-5-cyclopropoxy-4-methylpyridine introduces steric hindrance and electron-donating effects, which may reduce electrophilic substitution rates compared to halogen-only analogs like 2-Chloro-4-iodo-5-methylpyridine .
- Fluorine in 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine enhances electronegativity, improving metabolic stability in drug candidates .
Physicochemical Properties :
- Melting points for substituted pyridines vary widely (268–287°C for aryl-substituted derivatives vs. unreported values for halogenated analogs), likely due to differences in molecular symmetry and intermolecular interactions.
- Molecular weights correlate with substituent bulk; iodine in 2-Chloro-4-iodo-5-methylpyridine increases molecular weight significantly (268.5 g/mol) compared to cyclopropoxy analogs (~183.6 g/mol) .
Biological and Industrial Applications: 2-Chloro-5-cyclopropoxy-4-methylpyridine is hypothesized to serve as a precursor for kinase inhibitors, similar to 2-Chloro-4-iodo-5-methylpyridine, which is used in ERK2 inhibitor synthesis . Amino-substituted pyridines (e.g., 5-Chloro-4-cyclopropylpyridin-2-amine) exhibit antimicrobial activity, suggesting that the target compound could be modified for similar biological roles .
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